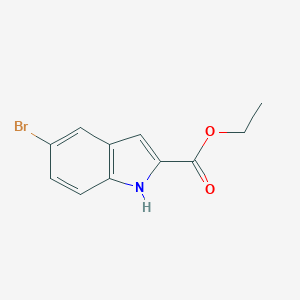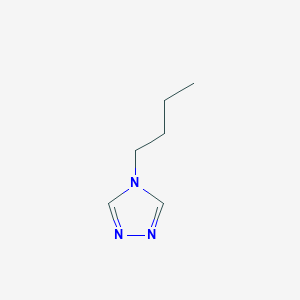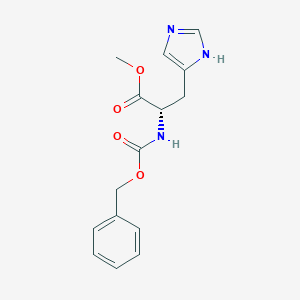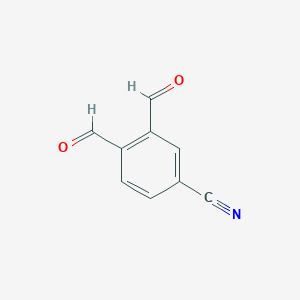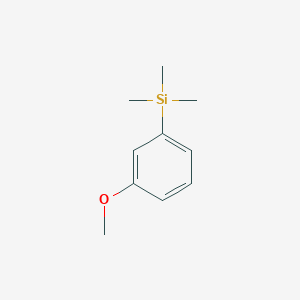
3-(Trimethylsilyl)anisole
Overview
Description
3-(Trimethylsilyl)anisole is a chemical compound with the molecular formula C10H16OSi . It is a derivative of anisole where a trimethylsilyl group is attached to the 3rd position of the anisole .
Molecular Structure Analysis
The trimethylsilyl group in 3-(Trimethylsilyl)anisole consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups, like the one in 3-(Trimethylsilyl)anisole, are often used in organic chemistry to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . They can substitute a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .Scientific Research Applications
Organometallic Reactions and Synthesis
- Reactions with Bis(trimethylsilyl)mercury : 3-(Trimethylsilyl)anisole, as anisole, reacts with bis(trimethylsilyl)mercury, resulting in products like phenoxytrimethylsilane. This indicates the significance of molecular reactions over radical processes in these reactions (Eaborn, Jackson, & Walsingham, 1967).
- Synthesis of Optically Active Cyclohexanone Derivatives : It serves as a precursor for the synthesis of optically active cyclohexanone derivatives, useful in various chemical synthesis pathways (Asaoka, Shima, & Takei, 1987).
Chemical Synthesis and Functionalization
- Meta Acylation of Anisole Derivatives : 3-(Trimethylsilyl)anisole is involved in the meta acylation of anisole, indicating its role in introducing acyl groups to specific positions in aromatic compounds (Bennetau, Rajarison, Dunoguès, & Babin, 1994).
- Facilitated Meta-lithiation of Arenes : The presence of bulky trimethylsilyl groups influences the selectivity of metallation of anisole derivatives, demonstrating its role in directing chemical reactions to specific molecular sites (Antonov, Bardakov, & Mulloyarova, 2020).
Electrochemical Synthesis
- Synthesis of Ketoprofen Precursors : This compound is used in the electrochemical synthesis of precursors for ketoprofen, showcasing its utility in pharmaceutical intermediates production (Biran et al., 1993).
Organic Synthesis and Analysis
- Union of Epoxy-Carvone Diastereomers : Trimethylsilyl trifluoromethanesulfonate, a derivative, is used to unite epoxy-carvone silyl ethers with anisole derivatives, aiding in the synthesis of compounds structurally similar to the CBD scaffold (Bailey et al., 2018).
Photolytic Reactions
- Aromatic Silylation and Germylation : Studies show that trimethylsilyl radicals, derived from photolysis of bis(trimethylsilyl)mercury, react with anisole to produce aromatic substitution products, revealing its role in photolytic reactions (Bennett, Eaborn, Jackson, & Pearce, 1971).
Novel Compounds and Material Science
- Production of Anion Radicals and Silicates : Research indicates its use in producing anion radicals and studying silicate anions, contributing to advancements in material science (Kinjo, Ichinohe, & Sekiguchi, 2007; Wu, Götz, Jamieson, & Masson, 1970).
Future Directions
The use of trimethylsilyl groups, like the one in 3-(Trimethylsilyl)anisole, is becoming more prevalent in the chemical industry as it aims to adopt greener, safer, and more sustainable solvents . The strategic role of trimethylsilyl groups in polymerization is also being explored, with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
properties
IUPAC Name |
(3-methoxyphenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-11-9-6-5-7-10(8-9)12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGPIRHEVSHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375370 | |
| Record name | 3-(Trimethylsilyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)anisole | |
CAS RN |
17876-90-3 | |
| Record name | 3-(Trimethylsilyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



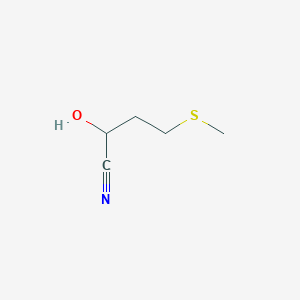
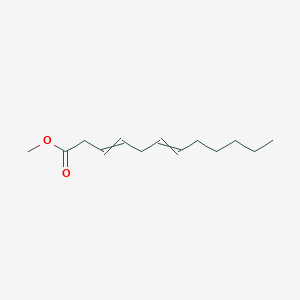
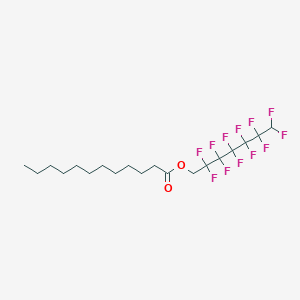
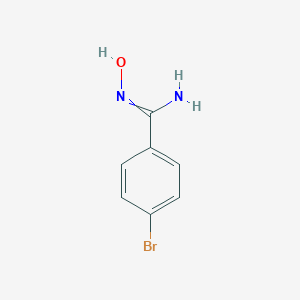
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
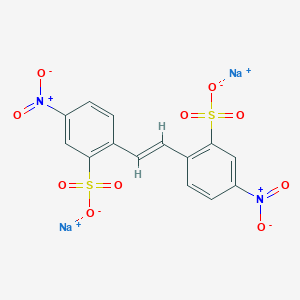
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
